molecular formula C9H10O2S B8428179 5-(Allyloxy)-2-sulfanylphenol

5-(Allyloxy)-2-sulfanylphenol

Cat. No. B8428179
M. Wt: 182.24 g/mol
InChI Key: PIESTSUVYWTIHY-UHFFFAOYSA-N
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Patent
US07141586B2

Procedure details

6-(Allyloxy)-1,3-benzoxathiol-2-one (48.3 g, 0.232 mol) was dissolved in aq. NaOH solution (2M, 300 ml) and THF (300 ml) to give a yellow solution which stirred at RT for 2 h. The THF was removed in vacuo, a small amount of precipitated starting material removed by filtration, and further starting material was removed by extraction of the aqueous phase into diethyl ether (3×300 ml). The aqueous phase was then acidified to pH 1 with cHCl (˜150 ml) with ice-cooling. Gas evolution was observed, and after 15 min, the title compound was obtained following extraction into diethyl ether (3×300 ml), drying over MgSO4 and concentration to a yellow oil (37.84 g, 0.18 mol).
Quantity
48.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]2[S:9]C(=O)[O:11][C:7]=2[CH:6]=1)[CH:2]=[CH2:3].C1COCC1>[OH-].[Na+]>[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([SH:9])=[C:7]([OH:11])[CH:6]=1)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
48.3 g
Type
reactant
Smiles
C(C=C)OC1=CC2=C(SC(O2)=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
a small amount of precipitated
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
was removed by extraction of the aqueous phase into diethyl ether (3×300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
after 15 min
Duration
15 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OC=1C=CC(=C(C1)O)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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